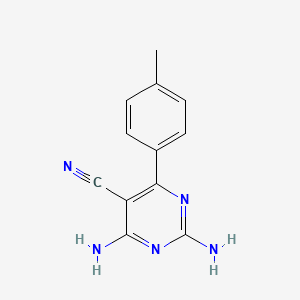
2,6-Diamino-4-(4-methylphenyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two amino groups at positions 2 and 4, a 4-methylphenyl group at position 6, and a carbonitrile group at position 5 of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-(4-methylphenyl)pyrimidine.
Nitrile Introduction: The nitrile group is introduced at the 5-position of the pyrimidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives with reduced nitrile groups.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It serves as a probe for studying enzyme interactions and molecular recognition processes.
Mécanisme D'action
The mechanism of action of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and the nitrile group play crucial roles in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interfere with nucleic acid synthesis and function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-phenylpyrimidine: Lacks the 4-methyl group on the phenyl ring.
2,4-Diamino-6-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2,4-Diamino-6-(4-nitrophenyl)pyrimidine: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile is unique due to the presence of both amino groups and a nitrile group on the pyrimidine ring, along with a 4-methylphenyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H11N5 |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
2,4-diamino-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5/c1-7-2-4-8(5-3-7)10-9(6-13)11(14)17-12(15)16-10/h2-5H,1H3,(H4,14,15,16,17) |
Clé InChI |
LVGLJQGAUXWOBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



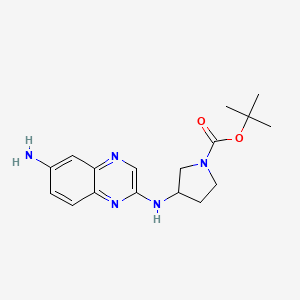
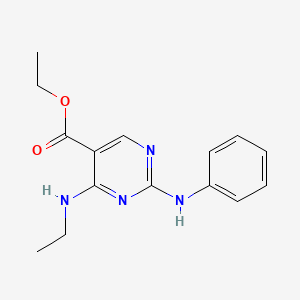
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
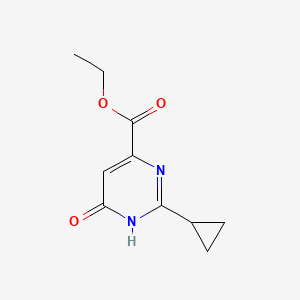
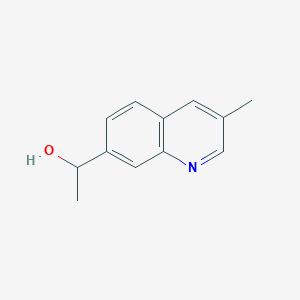
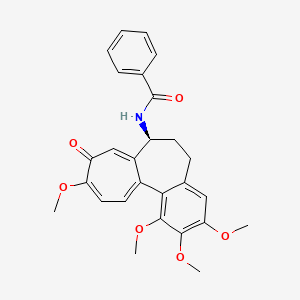
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
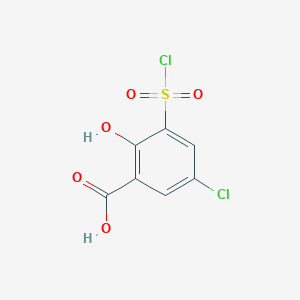
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
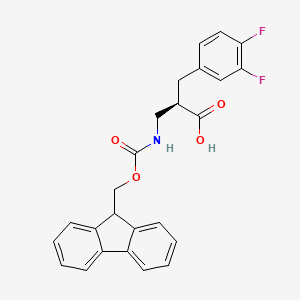
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)


